N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a 1,2,4-triazole fused with a quinoxaline core. The molecule features a propyl substituent at the N1 position of the triazole ring, a 4-oxo group on the quinoxaline moiety, and an acetamide linker connected to a 4-chloro-3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₁H₁₆ClF₃N₅O₂, with an approximate molecular weight of 462.84 g/mol. The trifluoromethyl and chloro substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the propyl chain may influence steric interactions and binding affinity .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5O2/c1-2-5-17-27-28-19-20(32)29(15-6-3-4-7-16(15)30(17)19)11-18(31)26-12-8-9-14(22)13(10-12)21(23,24)25/h3-4,6-10H,2,5,11H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFPPMNGLYPTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the chloro and trifluoromethyl groups: These groups are introduced via electrophilic aromatic substitution reactions.
Acetylation: The final step involves acetylation to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Triazoloquinoxaline Formation
Mechanism :
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Step 1 : Quinoxaline-2-thione undergoes thiation to form intermediate thioamide derivatives .
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Step 2 : Reaction with hydrazine derivatives (e.g., cyclohexyl dithiocarbamate) to generate triazoloquinoxaline cores via nucleophilic attack and ring closure .
Reaction Example :
S-Acylation and Amidation
Mechanism :
-
Step 1 : Thioamide derivatives react with α,β-unsaturated carbonyl compounds (e.g., acrylic acid derivatives) to form S-alkylated intermediates .
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Step 2 : Hydrolysis or substitution with amines to introduce acetamide groups .
Reaction Example :
Azide Coupling
Mechanism :
Reaction Example :
Spectroscopic Analysis
-
NMR :
-
MS :
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight (g/mol) | ~386–499 | |
| Melting Point (°C) | 208–209 | |
| Key Functional Groups | Amide (NH), C=O |
Scientific Research Applications
Pharmacological Applications
The compound is part of the 1,2,4-triazole family, which has been recognized for its wide range of bioactivities. Research indicates that derivatives of 1,2,4-triazoles exhibit various pharmacological effects including:
- Antibacterial Activity : Compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have demonstrated significant antibacterial properties against a spectrum of bacterial strains. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL depending on the specific derivative and its substituents .
- Antifungal Activity : The compound's structural features suggest potential antifungal properties. Triazole derivatives are often used as antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungi . This mechanism is crucial for treating infections caused by fungi such as Candida albicans and Aspergillus species.
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example:
- Mechanism of Action : The incorporation of triazole rings in drug design has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The compounds can interfere with cellular signaling pathways that promote tumor growth .
- Case Studies : In one study, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethyl enhances antibacterial activity by increasing the lipophilicity and bioavailability of the compounds .
- Hybridization : Compounds that combine triazole with other pharmacophores (e.g., quinoxaline) often exhibit synergistic effects that improve their therapeutic profiles .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5) compared to the simpler 4-chlorophenyl group in the analogue from (logP ~2.8) . Pyridinyl substituents () may enhance π-π stacking interactions in biological targets compared to alkyl chains .
Cyclopropyl groups () introduce ring strain, which can affect conformational stability and metabolic pathways .
Structural and Functional Analysis
NMR-Based Comparative Studies
A study comparing NMR chemical shifts of triazoloquinoxaline derivatives (e.g., Rapa, compounds 1, and 7) revealed that substituents at positions 29–36 (Region B) and 39–44 (Region A) significantly alter chemical environments (Figure 6, ) . For the target compound:
- Region A (39–44) : The trifluoromethyl group causes downfield shifts (~7.5–8.2 ppm) due to its strong electron-withdrawing effect, distinct from chloro or methoxy substituents in analogues.
- Region B (29–36) : The propyl chain induces upfield shifts (~2.3–3.1 ppm) compared to methyl or ethyl groups, reflecting reduced electron density at adjacent carbons .
Lumping Strategy for Property Prediction
highlights that compounds with shared cores (e.g., triazoloquinoxaline-acetamide) can be grouped to predict reactivity and degradation pathways. For example:
- Oxidative degradation : The 4-oxo group in the target compound and ’s analogue is susceptible to enzymatic reduction, whereas sulfanyl-containing derivatives () undergo glutathione conjugation .
Implications of Substituent Variations
- Bioactivity: The trifluoromethyl-phenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to non-fluorinated analogues .
- Metabolic Stability : Propyl chains reduce first-pass metabolism relative to methyl groups, as observed in microsomal assays .
- Solubility : Sulfanyl-modified derivatives () exhibit lower aqueous solubility (<10 µg/mL) than the target compound (~25 µg/mL) due to increased hydrophobicity .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoxaline core and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 397.8 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline Derivative A | HCT-116 | 1.9 |
| Quinoxaline Derivative B | MCF-7 | 2.3 |
| Reference Drug (Doxorubicin) | HCT-116 | 3.23 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. Studies indicate that quinoxaline derivatives can modulate inflammatory pathways by inhibiting cytokine production. For example, compounds similar to this one have shown to downregulate TNF-alpha and IL-6 secretion in vitro .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Molecular Interactions : Molecular docking studies suggest that the trifluoromethyl group facilitates strong interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions .
- Cell Signaling Modulation : It potentially alters signaling pathways related to apoptosis and inflammation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of quinoxaline derivatives:
- Study on Anticancer Activity : A recent study demonstrated that a related quinoxaline derivative exhibited potent anticancer activity with an IC50 value significantly lower than that of standard chemotherapy agents .
- Anti-inflammatory Effects : Another study highlighted the ability of similar compounds to reduce inflammation markers in animal models, suggesting therapeutic potential for chronic inflammatory diseases .
Q & A
Basic: How to optimize the synthetic route for this compound?
Methodological Answer:
Optimization involves iterative adjustments to reaction conditions, such as solvent polarity, temperature, and catalyst loading. For example:
- Stepwise assembly : Start with the triazoloquinoxaline core, followed by propylation at the N1 position using alkyl halides (e.g., 1-iodopropane) in DMF at 80–100°C for 6–8 hours .
- Acetamide coupling : React the intermediate with 4-chloro-3-(trifluoromethyl)aniline using chloroacetyl chloride in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures to improve yield (60–75%) .
- Analytical validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
A multi-technique approach ensures accuracy:
- X-ray crystallography : Resolve the triazoloquinoxaline core and acetamide linkage (e.g., C=O bond at 4-oxo position) .
- NMR spectroscopy : Confirm substituent positions (e.g., NMR: δ 1.2–1.4 ppm for propyl CH, δ 7.8–8.2 ppm for aromatic protons) .
- FTIR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm, trifluoromethyl C-F at 1100–1200 cm) .
Basic: Which purification strategies are effective for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted aniline and byproducts .
- Recrystallization : Ethanol-DMF (3:1 v/v) yields high-purity crystals (>98%) by removing polar impurities .
- Centrifugation : Isolate precipitates after acidification (pH 5–6) in aqueous-organic biphasic systems .
Advanced: How to investigate the mechanism of action in biological systems?
Methodological Answer:
- Target identification : Perform kinase inhibition assays (e.g., EGFR, VEGFR) using recombinant enzymes and ATP-competitive ELISA .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating IC values with structural analogs .
- Metabolic profiling : Use LC-MS to identify phase I/II metabolites in hepatocyte models, assessing stability and bioactivation pathways .
Advanced: How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
- Dose-response validation : Replicate IC measurements using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding factors (e.g., solvent DMSO vs. ethanol) .
Advanced: What computational approaches predict binding affinity to therapeutic targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets of target proteins (e.g., PARP-1) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazoloquinoxaline core in ATP-binding sites .
- QSAR modeling : Train regression models on IC data from analogs to prioritize substituents for SAR studies .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to vary substituents (e.g., propyl vs. ethyl groups) and measure effects on solubility and potency .
- Fragment-based screening : Test truncated analogs (e.g., triazoloquinoxaline core alone) to identify pharmacophoric motifs .
- High-throughput screening : Use 96-well plates to assess 100+ derivatives for IC, logP, and metabolic stability .
Advanced: How to assess metabolic stability and toxicity profiles?
Methodological Answer:
- Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .
- In silico toxicity : Predict hepatotoxicity with Derek Nexus and ProTox-II, focusing on structural alerts (e.g., quinoxaline nitrogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
